molecular formula C15H22BrNO2 B13248338 tert-Butyl 3-amino-3-(2-bromophenyl)-2,2-dimethylpropanoate

tert-Butyl 3-amino-3-(2-bromophenyl)-2,2-dimethylpropanoate

Cat. No.: B13248338
M. Wt: 328.24 g/mol
InChI Key: YKIGOPZQABXDGH-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-3-(2-bromophenyl)-2,2-dimethylpropanoate is an organic compound that belongs to the class of tert-butyl esters. This compound is characterized by the presence of a tert-butyl group, an amino group, and a bromophenyl group attached to a dimethylpropanoate backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-butyl esters, including tert-Butyl 3-amino-3-(2-bromophenyl)-2,2-dimethylpropanoate, can be achieved through several methods. One common method involves the reaction of tert-butanol with amino acid derivatives in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This method provides good yields and tolerates a variety of amino acid side chains and substituents.

Another method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . This method allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.

Industrial Production Methods

Industrial production of tert-butyl esters often involves the use of large-scale flow microreactor systems due to their efficiency and sustainability. These systems enable continuous production and can be easily scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-3-(2-bromophenyl)-2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

tert-Butyl 3-amino-3-(2-bromophenyl)-2,2-dimethylpropanoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-3-(2-bromophenyl)-2,2-dimethylpropanoate involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in aromatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-amino-3-(2-bromophenyl)-2,2-dimethylpropanoate is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C15H22BrNO2

Molecular Weight

328.24 g/mol

IUPAC Name

tert-butyl 3-amino-3-(2-bromophenyl)-2,2-dimethylpropanoate

InChI

InChI=1S/C15H22BrNO2/c1-14(2,3)19-13(18)15(4,5)12(17)10-8-6-7-9-11(10)16/h6-9,12H,17H2,1-5H3

InChI Key

YKIGOPZQABXDGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C(C1=CC=CC=C1Br)N

Origin of Product

United States

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